N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 96422-12-7
VCID: VC6717349
InChI: InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3
SMILES: CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Molecular Formula: C8H10N2O6S2
Molecular Weight: 294.3

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide

CAS No.: 96422-12-7

Cat. No.: VC6717349

Molecular Formula: C8H10N2O6S2

Molecular Weight: 294.3

* For research use only. Not for human or veterinary use.

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide - 96422-12-7

Specification

CAS No. 96422-12-7
Molecular Formula C8H10N2O6S2
Molecular Weight 294.3
IUPAC Name N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide
Standard InChI InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3
Standard InChI Key ZLKTWFXITGZKLW-UHFFFAOYSA-N
SMILES CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

N-(Methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide belongs to the sulfonamide class, distinguished by two methylsulfonyl groups attached to a nitrogen atom that is further bonded to a 4-nitrophenyl ring. Key identifiers include:

PropertyValueSource
CAS Number96422-12-7
Molecular FormulaC8H10N2O6S2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_6\text{S}_2
Molecular Weight294.3 g/mol
PubChem CID44116862
InChIKeyZLKTWFXITGZKLW-UHFFFAOYSA-N

The nitro group at the para position of the phenyl ring introduces electronic effects that influence reactivity, while the sulfonyl groups enhance stability and solubility in polar solvents. X-ray crystallography of analogous compounds, such as N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide, reveals planar aromatic systems with slight deviations (≤10°) in nitro group orientation due to steric and electronic interactions .

Synthesis and Characterization

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(S=O)\nu(\text{S=O}) at 1,150–1,350 cm1^{-1} and ν(NO2)\nu(\text{NO}_2) at 1,520–1,560 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would show aromatic protons as doublets (δ 7.5–8.5 ppm) and methyl sulfonyl groups as singlets (δ 3.0–3.5 ppm) .

Crystallographic studies of related sulfonamides demonstrate intermolecular C–H···O hydrogen bonds, which stabilize the crystal lattice along specific axes .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in DMSO, DMF; low in water
StabilityStable under inert conditions
Melting PointNot reported

The nitro group’s electron-withdrawing nature reduces basicity at the nitrogen center, while sulfonyl groups contribute to thermal stability.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing heterocyclic drugs, leveraging its sulfonyl groups for further functionalization.

Patent Landscape

Patents indexed under InChIKey ZLKTWFXITGZKLW-UHFFFAOYSA-N cover synthesis methods and applications in drug delivery systems.

Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Difference
N-Methyl-N-(4-nitrophenyl)methanesulfonamideC8H10N2O4S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4\text{S}230.24 g/molSingle sulfonyl group
(4-Nitrophenyl)methanesulfonamideC7H8N2O4S\text{C}_7\text{H}_8\text{N}_2\text{O}_4\text{S}216.22 g/molNo methylsulfonyl group

Future Perspectives

Current gaps include in vivo toxicity profiling and mechanistic studies on biological targets. Advances in crystallography and computational modeling could optimize its role in drug design .

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